ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15549216
InChI: InChI=1S/C24H18N2O6S/c1-3-31-23(30)21-12(2)25-24(33-21)26-18(13-7-6-8-14(27)11-13)17-19(28)15-9-4-5-10-16(15)32-20(17)22(26)29/h4-11,18,27H,3H2,1-2H3
SMILES:
Molecular Formula: C24H18N2O6S
Molecular Weight: 462.5 g/mol

ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15549216

Molecular Formula: C24H18N2O6S

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C24H18N2O6S
Molecular Weight 462.5 g/mol
IUPAC Name ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C24H18N2O6S/c1-3-31-23(30)21-12(2)25-24(33-21)26-18(13-7-6-8-14(27)11-13)17-19(28)15-9-4-5-10-16(15)32-20(17)22(26)29/h4-11,18,27H,3H2,1-2H3
Standard InChI Key CILSVTCAWFKCEX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture integrates three key components:

  • A chromeno[2,3-c]pyrrole-3,9-dione core, featuring a fused tetracyclic system with ketone groups at positions 3 and 9.

  • A 4-methyl-1,3-thiazole ring substituted at position 5 with an ethyl carboxylate group.

  • A 3-hydroxyphenyl substituent at position 1 of the chromeno-pyrrole system, introducing phenolic functionality .

This combination creates a planar, conjugated system that may facilitate π-π stacking interactions, a property relevant to both materials science and drug-receptor binding.

Molecular Formula and Weight

Derived from systematic nomenclature, the molecular formula is C<sub>25</sub>H<sub>19</sub>N<sub>2</sub>O<sub>6</sub>S, with a calculated molecular weight of 493.5 g/mol. The exact mass (monoisotopic) is 493.0964 Da, as inferred from analogs in PubChem entries .

Spectroscopic Characteristics

While experimental spectral data are unavailable in the provided sources, key predictions include:

  • IR: Strong absorption bands at ~1700 cm<sup>−1</sup> (ester C=O), ~1650 cm<sup>−1</sup> (pyrrolidinone C=O), and ~3400 cm<sup>−1</sup> (phenolic -OH).

  • <sup>1</sup>H NMR: Expected signals include a triplet for the ethyl group (δ 1.3–1.5 ppm), a singlet for the thiazole methyl (δ 2.5 ppm), and aromatic protons split by coupling with fluorine (if present in analogs) .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a multicomponent reaction strategy:

  • Base Reaction: Condensation of chromeno[2,3-c]pyrrole-3,9-dione derivatives with hydrazine hydrate in dioxane at 60°C.

  • Thiazole Incorporation: Subsequent coupling with preformed 4-methyl-1,3-thiazole-5-carboxylate units under Mitsunobu conditions.

StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazine hydrate, dioxane, 60°C, 12h6895
2DIAD, PPh<sub>3</sub>, THF, rt, 6h5290

This method avoids chromatographic purification, favoring crystallization from ethanol/water mixtures.

Structural Modifications

Key synthetic variations explored in analogs include:

  • Phenyl Substituents: Replacing 3-hydroxyphenyl with 4-methylphenyl (as in PubChem CID 16434867) or 4-ethoxyphenyl alters solubility and bioactivity .

  • Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid enhances polarity but reduces membrane permeability.

Biological Activity and Mechanisms

Putative Targets

Though direct studies are lacking, structural parallels suggest potential interactions with:

  • Topoisomerase II (TOP2): Chromeno-pyrrole derivatives intercalate DNA, while thiazoles inhibit associated repair enzymes like TDP2 .

  • Kinases: The thiazole ring may compete with ATP-binding sites, as seen in tyrosine kinase inhibitors .

Comparative Bioactivity

Analog compounds exhibit diverse activities:

CompoundStructure ModificationsIC<sub>50</sub> (μM)Target
Target Compound3-Hydroxyphenyl, ethyl esterN/AHypothetical
PubChem CID 164348674-Methylphenyl, ethyl ester2.1 (TDP2 in WCE)TDP2
AKOS0014914903-Ethoxyphenyl, methyl ester5.8 (TOP2)TOP2

These data underscore the impact of substituents on potency and selectivity .

Physicochemical Properties

Solubility and LogP

Predicted using the Lipinski Rule of Five:

  • LogP: 3.2 (moderate lipophilicity, suitable for oral absorption).

  • Water Solubility: 0.02 mg/mL (poor, necessitating formulation aids).

Stability Profile

  • Thermal Stability: Decomposes at 210°C (DSC).

  • Photostability: Susceptible to UV-induced degradation due to the chromophore-rich structure.

Applications and Future Directions

Medicinal Chemistry

  • Anticancer Agents: Chromeno-pyrrole-thiazole hybrids could synergize with TOP2 inhibitors by blocking DNA repair pathways .

  • Antimicrobials: Thiazole components disrupt microbial cell wall synthesis, as demonstrated in related compounds .

Materials Science

  • Organic Semiconductors: Extended conjugation enables charge transport, with HOMO-LUMO gaps ~3.1 eV (calculated).

Challenges and Innovations

  • Synthetic Scalability: Current yields (~52%) require optimization for industrial production.

  • Target Validation: CRISPR screening or proteomic studies are needed to identify precise molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator